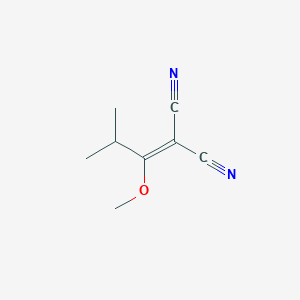
3-(Ethylsulfanyl)propanal
Vue d'ensemble
Description
3-(Ethylsulfanyl)propanal is a chemical compound with the molecular formula C4H8OS . It is also known by other names such as Methional .
Synthesis Analysis
The synthesis of 3-(Ethylsulfanyl)propanal has been studied in the context of odorant formation in liquid malt extracts for the baking industry . It was found that Strecker aldehydes, including 3-(methylsulfanyl)propanal, increase 10–140-fold after water treatment . 3-Oxazolines formed during Strecker degradation were suggested as the crucial hydrolabile precursors of these compounds .Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)propanal can be represented by the IUPAC Standard InChI: InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 .Applications De Recherche Scientifique
Food Industry: Flavoring Agent
“3-(Ethylsulfanyl)propanal” is a key odorant in certain food products. For instance, it has been identified as an important odorant in liquid malt extracts used in the baking industry . The compound contributes to the characteristic aroma of these extracts, which are used to enhance the flavor of baked goods .
Food Processing: Aroma Profile Analysis
In food processing, “3-(Ethylsulfanyl)propanal” is used as a marker in aroma profile analysis. Its presence and concentration can provide valuable information about the flavor characteristics of a food product . For example, it has been used in the analysis of the volatile compounds in raw and roasted lily bulbs .
Chemical Industry: Synthesis of Other Compounds
“3-(Ethylsulfanyl)propanal” can serve as a precursor in the synthesis of other chemical compounds. Its unique structure, featuring both an aldehyde group and a sulfanyl group, makes it a versatile building block in organic synthesis .
Orientations Futures
The future directions for research on 3-(Ethylsulfanyl)propanal could involve further exploration of its synthesis, chemical reactions, and role in various industrial applications. Given its significant contribution to the aroma profile of certain food products, there may be potential for its use in flavor and fragrance industries .
Mécanisme D'action
Target of Action
3-(Ethylsulfanyl)propanal, also known as 3-(ethylthio)propanal , is primarily used in the food industry as a flavoring agent . Its primary targets are the olfactory receptors in the human nose, which detect the compound and contribute to the overall flavor profile of the food product .
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell. The exact mechanism of how this binding leads to signal transduction is still a subject of ongoing research .
Biochemical Pathways
The compound is part of the Strecker aldehydes, a group of compounds that are formed during the Maillard reaction, a type of non-enzymatic browning that occurs during cooking . The Strecker degradation is a key step in the Maillard reaction, where amino acids react with reducing sugars leading to a variety of odorants .
Pharmacokinetics
Given its use in the food industry, it is likely that the compound is rapidly metabolized and excreted after ingestion .
Result of Action
The primary result of the action of 3-(Ethylsulfanyl)propanal is the perception of a specific smell when it is present in food products. This contributes to the overall flavor profile of the food .
Action Environment
The action of 3-(Ethylsulfanyl)propanal can be influenced by various environmental factors. For example, the presence of other flavor compounds can enhance or mask its smell. Furthermore, factors such as temperature and pH can influence the Maillard reaction and thus the formation of 3-(Ethylsulfanyl)propanal .
Propriétés
IUPAC Name |
3-ethylsulfanylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYCEHUNPYKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969768 | |
| Record name | 3-(Ethylsulfanyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5454-45-5 | |
| Record name | NSC23185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Ethylsulfanyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B3053494.png)







![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)



![1-Bromo-2-[(2-methylphenoxy)methyl]benzene](/img/structure/B3053513.png)
